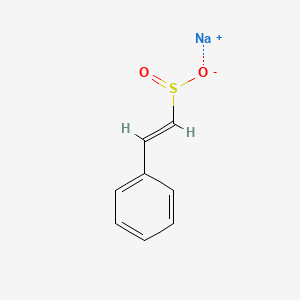
sodium (E)-2-phenylethene-1-sulfinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium (E)-2-phenylethene-1-sulfinate is an organic compound that belongs to the class of sulfinates It is characterized by the presence of a phenylethene group attached to a sulfinate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sodium (E)-2-phenylethene-1-sulfinate typically involves the reaction of (E)-2-phenylethene-1-sulfinic acid with a sodium base. The reaction is carried out in an aqueous medium, where the sulfinic acid is neutralized by the sodium base to form the sodium salt. The reaction conditions generally include:
Temperature: Room temperature to slightly elevated temperatures.
Solvent: Water or a mixture of water and an organic solvent.
Reagents: (E)-2-phenylethene-1-sulfinic acid and a sodium base such as sodium hydroxide or sodium carbonate.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: Sodium (E)-2-phenylethene-1-sulfinate undergoes various chemical reactions, including:
Oxidation: The sulfinate group can be oxidized to a sulfonate group using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced to the corresponding sulfide using reducing agents like sodium borohydride.
Substitution: The phenylethene group can undergo electrophilic substitution reactions, where the phenyl ring is substituted by various electrophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; aqueous or organic solvents; room temperature to elevated temperatures.
Reduction: Sodium borohydride; aqueous or alcoholic solvents; room temperature.
Substitution: Electrophiles such as halogens, nitrating agents; solvents like acetic acid or dichloromethane; room temperature to reflux conditions.
Major Products:
Oxidation: Sodium (E)-2-phenylethene-1-sulfonate.
Reduction: Sodium (E)-2-phenylethene-1-sulfide.
Substitution: Various substituted phenylethene derivatives.
Scientific Research Applications
Sodium (E)-2-phenylethene-1-sulfinate has several applications in scientific research:
Organic Synthesis: It is used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Materials Science: The compound is utilized in the preparation of functional materials, such as polymers and resins, due to its ability to undergo polymerization reactions.
Biological Studies: It serves as a model compound in studies of sulfinate chemistry and its interactions with biological molecules.
Industrial Applications: The compound is employed in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of sodium (E)-2-phenylethene-1-sulfinate involves its interaction with various molecular targets and pathways:
Molecular Targets: The sulfinate group can interact with nucleophiles and electrophiles, leading to the formation of new chemical bonds.
Pathways: The compound can participate in redox reactions, where it acts as either an oxidizing or reducing agent, depending on the reaction conditions.
Comparison with Similar Compounds
Sodium (E)-2-phenylethene-1-sulfinate can be compared with other similar compounds, such as:
Sodium (E)-2-phenylethene-1-sulfonate: This compound is the oxidized form of the sulfinate and has different reactivity and applications.
Sodium (E)-2-phenylethene-1-sulfide: This is the reduced form of the sulfinate and exhibits distinct chemical properties.
Sodium benzenesulfinate: A related compound with a benzene ring instead of a phenylethene group, used in similar applications but with different reactivity.
Uniqueness: this compound is unique due to its ability to undergo a wide range of chemical reactions, making it a versatile reagent in organic synthesis and materials science.
Properties
Molecular Formula |
C8H7NaO2S |
|---|---|
Molecular Weight |
190.20 g/mol |
IUPAC Name |
sodium;(E)-2-phenylethenesulfinate |
InChI |
InChI=1S/C8H8O2S.Na/c9-11(10)7-6-8-4-2-1-3-5-8;/h1-7H,(H,9,10);/q;+1/p-1/b7-6+; |
InChI Key |
FNCLSMPNYZVYKZ-UHDJGPCESA-M |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/S(=O)[O-].[Na+] |
Canonical SMILES |
C1=CC=C(C=C1)C=CS(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 2-chloro-4,5-dimethyl-1-oxaspiro[2.3]hexane-2-carboxylate](/img/structure/B13161606.png)
![5-[4-(Aminomethyl)phenyl]-5-methylimidazolidine-2,4-dione](/img/structure/B13161609.png)
![4-{[1-(bromomethyl)cyclopropyl]methyl}-1-methyl-1H-1,2,3-triazole](/img/structure/B13161614.png)
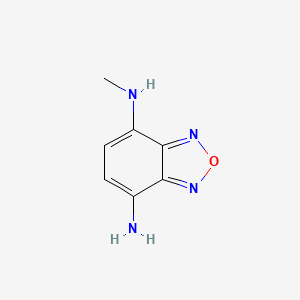
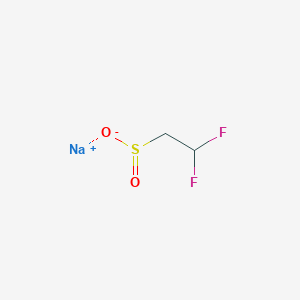

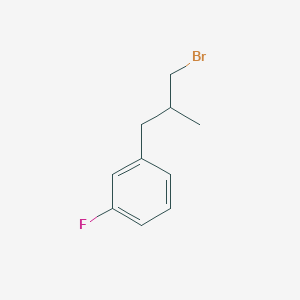
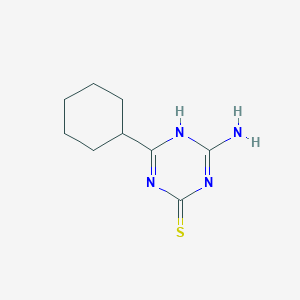
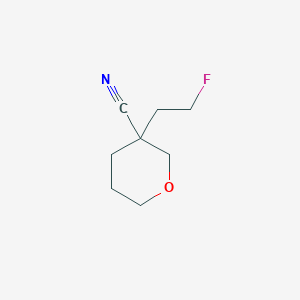
![Methyl (2R,3S)-3-(3-aminophenyl)-2-[(tert-butoxycarbonyl)amino]-3-hydroxypropanoate](/img/structure/B13161661.png)
![2-(2-bromo-4-formyl-6-methoxyphenoxy)-N-[1-(2-furyl)ethyl]acetamide](/img/structure/B13161673.png)

![[(2-Methoxyphenyl)methyl]urea hydrochloride](/img/structure/B13161677.png)
